4-Bromo-2,3-dichloroaniline 4-Bromo-2,3-dichloroaniline
Brand Name: Vulcanchem
CAS No.: 56978-48-4
VCID: VC2005579
InChI: InChI=1S/C6H4BrCl2N/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2
SMILES: C1=CC(=C(C(=C1N)Cl)Cl)Br
Molecular Formula: C6H4BrCl2N
Molecular Weight: 240.91 g/mol

4-Bromo-2,3-dichloroaniline

CAS No.: 56978-48-4

Cat. No.: VC2005579

Molecular Formula: C6H4BrCl2N

Molecular Weight: 240.91 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2,3-dichloroaniline - 56978-48-4

Specification

CAS No. 56978-48-4
Molecular Formula C6H4BrCl2N
Molecular Weight 240.91 g/mol
IUPAC Name 4-bromo-2,3-dichloroaniline
Standard InChI InChI=1S/C6H4BrCl2N/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2
Standard InChI Key KSXHNASRSXNUJH-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1N)Cl)Cl)Br
Canonical SMILES C1=CC(=C(C(=C1N)Cl)Cl)Br

Introduction

4-Bromo-2,3-dichloroaniline (CAS 56978-48-4) is a halogenated aromatic amine with a molecular formula of C₆H₄BrCl₂N and a molecular weight of 240.91 g/mol. This compound is characterized by bromine and chlorine substituents at the 4th, 2nd, and 3rd positions of the aniline ring, respectively. Below is a detailed analysis of its properties, synthesis, applications, and research findings.

Molecular Structure

The compound exhibits a planar aromatic ring with an amine group (-NH₂) at the 1st position. The substituents are arranged as follows:

  • 2nd position: Chlorine atom

  • 3rd position: Chlorine atom

  • 4th position: Bromine atom

This substitution pattern creates steric and electronic effects critical for its reactivity.

PropertyValueSource
CAS Number56978-48-4
Molecular FormulaC₆H₄BrCl₂N
Molecular Weight240.91 g/mol
Crystal StructurePlanar ring (r.m.s. deviation = 0.018 Å)
Intermolecular BondsN–H⋯N and N–H⋯Br hydrogen bonds

Synthesis and Preparation

4-Bromo-2,3-dichloroaniline is synthesized via electrophilic aromatic substitution reactions. Common methods include:

  • Halogenation of Aniline: Sequential introduction of bromine and chlorine atoms to the aniline ring.

  • Derivatization of Dichloroaniline: Bromination of 2,3-dichloroaniline under controlled conditions.

Key Considerations:

  • Reaction conditions (temperature, catalysts) influence regioselectivity.

  • Purity is critical for downstream applications, with commercial samples often exceeding 98% purity .

Applications in Chemical and Industrial Research

Organic Synthesis

Serves as a precursor for:

  • Dyes and Pigments: Utilized in textile and industrial colorants due to its stable chromophores.

  • Pharmaceuticals: Intermediates for antifungal and antibacterial agents.

  • Agrochemicals: Used in insecticide and acaricide formulations.

Biological Activity and Mechanisms

Comparative Analysis

CompoundSubstitution PatternKey Differences
2,3-DichloroanilineCl at 2nd and 3rd positionsLacks bromine; lower reactivity
2,4-DichloroanilineCl at 2nd and 4th positionsDistinct regioselectivity in reactions
4-Bromo-2,5-dichloroanilineCl at 2nd and 5th positionsBromine at 4th position; altered steric profile
SupplierProduct SpecificationsPurity
Matrix Scientific500 mg vial (Catalog # 101921-660)≥98%
CP Lab Safety100 g bulk (≥98% purity)≥98%
GLPBio10 mM solution (25 µL)N/A

Research Gaps and Future Directions

  • Biological Studies: Limited data on in vivo efficacy; further toxicological profiling is needed.

  • Sustainability: Development of eco-friendly synthetic routes to reduce byproduct formation.

  • Catalytic Applications: Exploration as a ligand in metal-catalyzed cross-coupling reactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator